Cas no 2794-41-4 (1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride)
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
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- Inchi: 1S/C9H12FNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H
- InChI Key: WVOCBIBUULBZSN-UHFFFAOYSA-N
- SMILES: C(C1C=CC(F)=CC=1)(O)CNC.Cl
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F590233-25mg |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
2794-41-4 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590233-50mg |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
2794-41-4 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F590233-250mg |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
2794-41-4 | 250mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-69900-0.05g |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
2794-41-4 | 95% | 0.05g |
$64.0 | 2023-02-12 | |
| Enamine | EN300-69900-0.1g |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
2794-41-4 | 95% | 0.1g |
$89.0 | 2023-02-12 | |
| Enamine | EN300-69900-0.25g |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
2794-41-4 | 95% | 0.25g |
$127.0 | 2023-02-12 | |
| Enamine | EN300-69900-0.5g |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
2794-41-4 | 95% | 0.5g |
$241.0 | 2023-02-12 | |
| Enamine | EN300-69900-1.0g |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
2794-41-4 | 95% | 1.0g |
$342.0 | 2023-02-12 | |
| Enamine | EN300-69900-2.5g |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
2794-41-4 | 95% | 2.5g |
$669.0 | 2023-02-12 | |
| Enamine | EN300-69900-5.0g |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
2794-41-4 | 95% | 5.0g |
$991.0 | 2023-02-12 |
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
Introduction to 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride (CAS No. 2794-41-4)
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2794-41-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives and has garnered considerable attention due to its structural uniqueness and potential therapeutic applications. The presence of a fluorophenyl group and a methylamino substituent in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further investigation in drug discovery and development.
The molecular structure of 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride consists of an ethanol backbone modified with a 4-fluorophenyl ring at the first carbon position and a methylamino group at the second carbon position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmacokinetic studies. This solubility profile is particularly advantageous for formulating drug candidates intended for oral or parenteral administration.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The fluorophenyl moiety in 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride contributes to these desirable properties, making it a promising scaffold for designing novel therapeutic agents. Researchers have been exploring its potential in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and anti-inflammatory treatments.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, it shares structural features with certain neurotransmitter receptor antagonists and agonists, suggesting that it may interact with specific targets in the brain. Preliminary studies have indicated that derivatives of this compound exhibit modulatory effects on neurotransmitter systems such as serotonin and dopamine, which are implicated in mood regulation, cognitive function, and pain perception.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride with biological targets with high accuracy. Molecular docking simulations have revealed that this compound can bind effectively to various protein receptors, including those involved in inflammation and pain signaling. These findings have prompted further investigation into its potential as an anti-inflammatory agent.
In the field of oncology, fluorinated aromatic compounds have been extensively studied for their ability to inhibit tumor growth and metastasis. The unique electronic properties of the fluorophenyl group in 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride may contribute to its potential anticancer activity by interfering with key signaling pathways involved in cell proliferation and survival. Early preclinical studies have demonstrated promising results in cell culture models, suggesting that this compound could be developed into a novel chemotherapeutic agent.
The synthesis of 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the desired functional groups efficiently. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid under controlled conditions, which enhances its stability and crystallinity.
Quality control and analytical characterization are critical aspects of working with 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its identity and assess its purity. These analytical methods provide detailed information about the molecular structure and chemical composition of the compound, ensuring that it meets the stringent requirements for pharmaceutical applications.
The pharmacological profile of 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is still under active investigation, but preliminary findings suggest that it may possess multiple mechanisms of action. Its ability to interact with both central nervous system receptors and peripheral inflammatory pathways makes it a versatile candidate for addressing complex diseases. Further research is needed to elucidate its exact mode of action, optimal dosing regimens, and potential side effects.
Given the growing interest in fluorinated compounds for medicinal chemistry applications, 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride represents an exciting area for future exploration. Its unique structural features offer opportunities for designing next-generation therapeutics with improved efficacy and reduced toxicity. As research continues to uncover new insights into its pharmacological properties, this compound has the potential to play a significant role in addressing unmet medical needs across various therapeutic domains.
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